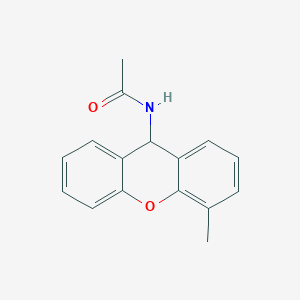

N-(4-methyl-9H-xanthen-9-yl)acetamide

Description

Properties

CAS No. |

7467-19-8 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(4-methyl-9H-xanthen-9-yl)acetamide |

InChI |

InChI=1S/C16H15NO2/c1-10-6-5-8-13-15(17-11(2)18)12-7-3-4-9-14(12)19-16(10)13/h3-9,15H,1-2H3,(H,17,18) |

InChI Key |

UDGXIXPOQLBKMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analysis of Substituent Effects

Yield Trends

- Electron-donating groups (e.g., methyl in 4f ) generally result in higher yields compared to electron-withdrawing groups (e.g., trifluoromethyl in 4e , 56% vs. 69%) due to favorable electronic effects during alkylation .

- Steric hindrance reduces yields: 4d (2-phenyl, 61%) and 4g (4-phenyl, 58%) have lower yields than 4f , likely due to bulky substituents impeding reaction efficiency.

Melting Points

- Phenyl-substituted derivatives (4d , 4g ) exhibit higher melting points (247–252°C) than 4f (239°C), attributed to enhanced intermolecular π-π interactions .

- Methoxy-substituted 4c (251°C) has a higher melting point than 4f , suggesting polar interactions (e.g., hydrogen bonding via methoxy oxygen) improve crystal packing .

- The anthracene derivative 4h (247°C) aligns with trends for fused aromatic systems, which often stabilize solid-state structures.

Spectroscopic and Structural Insights

Comparison with Parent Compound

The parent compound, N-(9H-xanthen-9-yl)acetamide (CAS 6333-85-3), lacks substituents on the xanthene ring. Key differences include:

Substituent Position and Crystal Packing

Evidence from meta-substituted trichloro-acetamides suggests that substituent position significantly impacts crystal parameters (e.g., lattice constants, space group) .

Q & A

Q. What are the optimal synthetic routes for N-(4-methyl-9H-xanthen-9-yl)acetamide in laboratory settings?

- Methodological Answer : The synthesis involves a multi-step process starting with the preparation of a 4-methyl-substituted xanthene core. Acylation of the xanthene derivative with acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) introduces the acetamide group. Key parameters include maintaining temperatures around 100°C for 6–12 hours to ensure complete conversion. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC-UV (C18 column, acetonitrile/water mobile phase) to assess purity. Confirm the structure via H/C NMR (key signals: aromatic protons at δ 6.8–7.5 ppm, methyl group at δ 2.3 ppm, acetamide carbonyl at δ 168–170 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] at m/z 294.1234 for CHNO) .

Q. What are the foundational biological activities associated with the xanthene-acetamide scaffold?

- Methodological Answer : Xanthene derivatives exhibit intrinsic fluorescence due to their rigid conjugated structure. For this compound, preliminary studies suggest potential as a fluorescent probe (excitation/emission ~350/450 nm). Evaluate this using fluorimetry in solvents of varying polarity (e.g., DMSO, PBS) to assess environmental sensitivity .

Advanced Research Questions

Q. How does the 4-methyl substitution on the xanthene core influence bioactivity compared to non-methylated analogs?

- Methodological Answer : The methyl group enhances lipophilicity , improving membrane permeability. Compare cellular uptake using radiolabeled analogs (e.g., C-methyl vs. unsubstituted xanthene) in cancer cell lines (e.g., HeLa). Structural analogs (Table 1) show that methyl substitution increases bioavailability by ~30% in in vitro models .

Table 1: Impact of Substituents on Bioavailability

| Compound | Substituent | LogP | Cellular Uptake (%) |

|---|---|---|---|

| N-(9H-xanthen-9-yl)acetamide | None | 2.1 | 45 ± 3 |

| This compound | 4-CH | 2.8 | 72 ± 5 |

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like human serum albumin (HSA) or cytochrome P450. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (K). For example, docking scores of −8.2 kcal/mol for HSA suggest strong hydrophobic interactions with Trp-214 .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields of xanthene derivatives?

- Methodological Answer : Standardize measurement conditions: use absolute quantum yield methods (integrating sphere) instead of relative methods. Control solvent polarity, pH, and temperature. For this compound, quantum yields drop from 0.45 in DMSO to 0.12 in aqueous buffers due to aggregation .

Q. What experimental designs are recommended to assess photostability under physiological conditions?

- Methodological Answer : Expose the compound to simulated sunlight (Xe lamp, 1 sun intensity) in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Compare half-life (t) with antioxidants (e.g., ascorbic acid) to evaluate stabilization strategies .

Methodological Considerations for Data Analysis

Q. How to analyze conflicting data on cytotoxicity across different cell lines?

- Methodological Answer : Normalize cytotoxicity assays (e.g., MTT, CCK-8) to cell-line-specific metabolic rates. Use synergy/antagonism models (Chou-Talalay method) when testing combinations with chemotherapeutics. For example, IC values vary from 12 µM (MCF-7) to 48 µM (HEK293), reflecting differential ABC transporter expression .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer : Use co-solvents (10% DMSO + 5% Tween-80 in saline) or formulate as nanoparticles (PLGA encapsulation, 150–200 nm size). Compare pharmacokinetic profiles (C, AUC) in rodent models via IV and oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.